molecular formula C6H10N2O2 B1426228 4-(3-methyl-3H-diazirin-3-yl)butanoic acid CAS No. 16297-97-5

4-(3-methyl-3H-diazirin-3-yl)butanoic acid

Cat. No.: B1426228
CAS No.: 16297-97-5
M. Wt: 142.16 g/mol
InChI Key: GTNAKSVTKFGFQV-UHFFFAOYSA-N
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Description

4-(3-methyl-3H-diazirin-3-yl)butanoic acid is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

4-(3-methyl-3H-diazirin-3-yl)butanoic acid plays a significant role in biochemical reactions due to its photo-reactive diazirine group. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This intermediate can covalently bind to nearby biomolecules, such as enzymes, proteins, and nucleic acids, facilitating the study of their interactions and functions. For instance, it has been used to label and identify binding sites on proteins, providing insights into protein-ligand interactions and enzyme mechanisms .

Cellular Effects

The effects of this compound on cells are profound, influencing various cellular processes. This compound can affect cell signaling pathways by covalently modifying signaling proteins, thereby altering their activity. It has been shown to impact gene expression by binding to transcription factors and other DNA-binding proteins, leading to changes in transcriptional activity. Additionally, this compound can influence cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a reactive carbene intermediate upon UV irradiation. This carbene can insert into C-H, N-H, and O-H bonds of biomolecules, forming stable covalent adducts. These interactions can inhibit or activate enzymes, depending on the site of modification. For example, binding to the active site of an enzyme can block substrate access, leading to inhibition, while modification of regulatory sites can enhance enzyme activity. Additionally, the compound can alter gene expression by binding to transcription factors, thereby influencing their ability to regulate target genes .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. The compound is generally stable under normal storage conditions but can degrade upon prolonged exposure to light and heat. In in vitro studies, the covalent modifications induced by the compound are typically stable, allowing for long-term analysis of protein interactions and functions. In vivo studies may show more dynamic effects, with potential degradation and turnover of the modified biomolecules over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage. At low doses, the compound can selectively label target proteins without significant toxicity. At higher doses, it may cause adverse effects, such as cytotoxicity and tissue damage, due to the formation of reactive intermediates. Threshold effects have been observed, where a minimal effective dose is required to achieve specific labeling, while higher doses increase the risk of non-specific interactions and toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism. The compound’s ability to form covalent adducts with metabolic enzymes also provides a tool for studying enzyme function and regulation in metabolic pathways .

Preparation Methods

The synthesis of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid typically involves the formation of the diazirine ring followed by the attachment of the butanoic acid moiety. One common synthetic route includes the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(3-methyl-3H-diazirin-3-yl)butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-methyl-3H-diazirin-3-yl)butanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(3-methyl-3H-diazirin-3-yl)butanoic acid can be compared with other diazirine-containing compounds, such as:

Properties

IUPAC Name

4-(3-methyldiazirin-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-6(7-8-6)4-2-3-5(9)10/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNAKSVTKFGFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16297-97-5
Record name 4-(3-methyl-3H-diazirin-3-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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